Bisandrographolide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bisandrographolide involves isolating it from the aerial parts of Andrographis paniculata. A notable method described involves the extraction and purification of novel bis-andrographolide ethers alongside other compounds from the plant, highlighting the complexity and efficiency of natural product extraction techniques (Reddy et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic methods, including NMR and IR spectroscopy. These studies provide insight into the compound's stereochemistry and functional groups, essential for understanding its reactivity and biological activity (Cava et al., 1965).

Chemical Reactions and Properties

Research on this compound also explores its chemical reactivity, including oxidation reactions that yield various derivatives. These studies reveal the compound's functional groups' reactivity, which is crucial for synthetic modification and the development of this compound-based therapeutics (Mathad et al., 2006).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are investigated to better understand its pharmacokinetic profile and formulation potential. High-speed counter-current chromatography has been used to separate this compound from other diterpenes, indicating its distinct physical characteristics and purity requirements for research and application purposes (Qizhen et al., 2003).

Chemical Properties Analysis

The chemical properties of this compound, including its acid-base behavior, reactivity towards various reagents, and stability under different conditions, are crucial for its application in drug development. Synthesis and structural modification studies aim to enhance its biological activity and stability, providing valuable insights into its mechanism of action and therapeutic potential (Ren-fa, 2005).

Applications De Recherche Scientifique

Agent antiviral

Les andrographolides, y compris la bisandrographolide, ont montré un potentiel en tant qu'agents antiviraux puissants contre les principales infections virales {svg_1}. Ils ont été trouvés pour empêcher l'entrée virale, la réplication et la libération, offrant des pistes prometteuses pour l'intervention thérapeutique {svg_2}.

Agent anti-inflammatoire

La this compound a été reconnue comme un agent anti-inflammatoire naturel {svg_3}. Elle a montré de bons effets dans le traitement de diverses maladies inflammatoires, y compris les maladies respiratoires, digestives, immunitaires, nerveuses, cardiovasculaires, squelettiques et tumorales {svg_4}.

Amélioration de la biodisponibilité

Des systèmes d'administration innovants tels que les microsphères, les liposomes, les niosomes et les nanoparticules ont été utilisés pour améliorer la biodisponibilité et la libération ciblée de la this compound {svg_5}.

Effets synergiques avec d'autres médicaments

La recherche a indiqué que la this compound peut induire de manière synergique l'apoptose du 5-fluorouracile (5-FU) via l'augmentation de la caspase-8, de l'activité de p53 et la modification significative de la conformation de Bax dans le carcinome hépatocellulaire {svg_6}.

Mécanisme D'action

Target of Action

Bisandrographolide, also known as this compound A (BAA), is a compound derived from the plant Andrographis paniculata . The primary target of BAA is the TRPV4 channels . These channels are part of the transient receptor potential superfamily of ion channels . Activation of these channels by BAA might play a role in some of the reported effects of Andrographis extract in traditional medicine .

Mode of Action

BAA activates TRPV4 channels with an EC50 of 790–950 nM . BAA can activate the channel in a membrane-delimited manner . This interaction with its targets leads to changes in the cellular environment, potentially influencing various biological processes.

Biochemical Pathways

It is known that andrographolide, a related compound, acts on many inflammation-related signaling pathways Given the structural similarity, it is plausible that BAA may also influence similar pathways

Pharmacokinetics

Research on andrographolide, a related compound, suggests that innovative delivery systems such as microspheres, liposomes, niosomes, and nanoparticles can enhance bioavailability and target-specific delivery

Result of Action

It is known that activation of trpv4 channels can have various effects depending on the cellular context . Given that BAA activates these channels, it may have diverse effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of BAA may be influenced by various environmental factors. For instance, the plant Andrographis paniculata, from which BAA is derived, is used in traditional medicine to ‘cool’ and relieve internal heat, inflammation, and pain . This suggests that the effects of BAA may be influenced by the internal environment of the body.

Propriétés

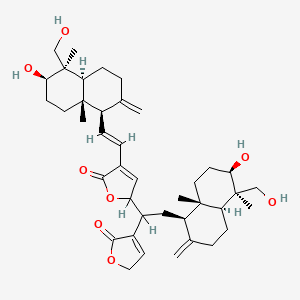

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHWOZANSOUSAY-LZBAHHAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

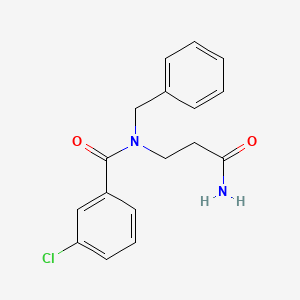

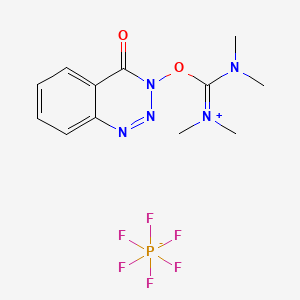

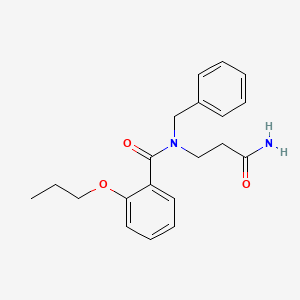

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B1180538.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-methylbenzamide](/img/structure/B1180558.png)